JWH 007-d9

Übersicht

Beschreibung

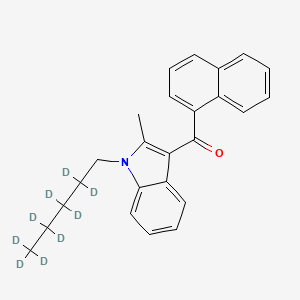

JWH 007-d9: ist ein deuteriertes Analogon von JWH 007, einem synthetischen Cannabinoid. Es wird hauptsächlich als interner Standard in der analytischen Chemie verwendet, insbesondere für die Quantifizierung von JWH 007 in verschiedenen Proben unter Verwendung von Techniken wie Gaschromatographie-Massenspektrometrie (GC-MS) und Flüssigchromatographie-Massenspektrometrie (LC-MS). Die Verbindung ist bekannt für ihre hohe Affinität zu Cannabinoid-Rezeptoren CB1 und CB2, was sie zu einem wertvollen Werkzeug in forensischen und Forschungsanwendungen macht .

Wissenschaftliche Forschungsanwendungen

Chemie: In der Chemie wird JWH 007-d9 als interner Standard für die Quantifizierung von JWH 007 in analytischen Methoden verwendet. Es hilft bei der genauen Messung und Analyse von Proben, die JWH 007 enthalten.

Biologie: In der biologischen Forschung wird this compound verwendet, um die Interaktion von synthetischen Cannabinoiden mit Cannabinoid-Rezeptoren zu untersuchen. Es hilft dabei, die Bindungsaffinität und Wirksamkeit dieser Verbindungen an CB1- und CB2-Rezeptoren zu verstehen.

Medizin: Obwohl this compound nicht direkt in der Medizin verwendet wird, trägt es zur Erforschung synthetischer Cannabinoide bei, die potenzielle therapeutische Anwendungen haben können. Studien mit this compound tragen zur Entwicklung neuer Medikamente bei, die auf Cannabinoid-Rezeptoren abzielen.

Industrie: In der forensischen und toxikologischen Industrie wird this compound zum Nachweis und zur Quantifizierung von synthetischen Cannabinoiden in biologischen Proben verwendet. Es ist entscheidend für die Drogentestung und Überwachung .

Wirkmechanismus

This compound entfaltet seine Wirkungen durch Bindung an Cannabinoid-Rezeptoren CB1 und CB2. Diese Rezeptoren sind Teil des Endocannabinoid-Systems, das eine Rolle bei verschiedenen physiologischen Prozessen spielt, darunter Schmerzempfindung, Stimmungsregulation und Appetitkontrolle. Die Bindung von this compound an diese Rezeptoren ahmt die Wirkung von endogenen Cannabinoiden nach, was zu ähnlichen physiologischen Effekten führt. Die deuterierte Form, this compound, wird hauptsächlich für analytische Zwecke verwendet und verändert den Wirkmechanismus im Vergleich zu ihrem nicht deuterierten Gegenstück nicht signifikant .

Wirkmechanismus

Target of Action

JWH 007-d9 avidly binds to both CB1 and CB2 receptors , with Ki values of 9.5 and 2.9 nM, respectively . These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, mood, and memory.

Mode of Action

As a cannabinoid receptor agonist , this compound interacts with its targets (CB1 and CB2 receptors) by mimicking the natural ligands of these receptors, such as anandamide and 2-arachidonoylglycerol . This interaction triggers a series of intracellular events, leading to changes in cell function.

Biochemical Pathways

The activation of cannabinoid receptors by this compound affects various biochemical pathways. For instance, it can inhibit adenylate cyclase activity, modulate ion channels, and activate mitogen-activated protein kinases . These effects can lead to changes in neurotransmitter release, immune response, and other downstream effects.

Pharmacokinetics

Like other cannabinoids, it is likely to be lipophilic, which could impact its bioavailability and distribution within the body .

Result of Action

The activation of cannabinoid receptors by this compound can lead to various molecular and cellular effects. For example, it can modulate neurotransmitter release, affect immune cell function, and influence pain perception . These effects can contribute to the compound’s potential therapeutic or adverse effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature can affect the compound’s stability and activity . Additionally, individual factors such as genetic variations in cannabinoid receptors could influence the compound’s efficacy and potential side effects.

Biochemische Analyse

Biochemical Properties

The biochemical properties of JWH 007-d9 are largely defined by its interactions with cannabinoid receptors. As a potent cannabinoid receptor agonist, this compound binds to both CB1 and CB2 receptors . This binding triggers a series of biochemical reactions that lead to various physiological effects .

Cellular Effects

This compound, through its interaction with cannabinoid receptors, can influence various cellular processes . For instance, it has been shown to preserve the viability of fibroblasts and primary cultured neurons in most of the tested dosages and time-points .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to cannabinoid receptors. This binding triggers a series of intracellular events, leading to changes in cell function .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings . For instance, the combination of this compound and PTX led to better preservation of neurite length at all tested time-points compared to controls .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . For instance, this compound performs comparably to Δ9-THC in mouse studies on spontaneous activity, antinociception, hypothermia, and catalepsy .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von JWH 007-d9 beinhaltet die Einarbeitung von Deuteriumatomen in die Molekülstruktur von JWH 007. Dies wird typischerweise durch einen mehrstufigen Syntheseprozess erreicht:

Ausgangsmaterial: Die Synthese beginnt mit der Herstellung des Indolkerns, der eine häufige Struktur in vielen synthetischen Cannabinoiden ist.

Deuterierung: Deuteriumatome werden in die Pentylseitenkette des Indolkerns eingeführt. Dies kann mit deuterierten Reagenzien oder durch katalytische Austauschreaktionen erfolgen.

Naphthoylierung: Der Indolkern wird dann mit einem Naphthoylchlorid gekuppelt, um das Endprodukt this compound zu bilden.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet strenge Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten. Techniken wie Hochleistungsflüssigchromatographie (HPLC) und Kernspinresonanz (NMR)-Spektroskopie werden verwendet, um die Struktur und Reinheit der Verbindung zu verifizieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: JWH 007-d9 kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um hydroxylierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Carbonylgruppe in einen Alkohol umwandeln.

Substitution: Die Naphthoylgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) können verwendet werden.

Reduktion: Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) sind gebräuchliche Reduktionsmittel.

Substitution: Verschiedene Nucleophile können für Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind hydroxylierte, reduzierte und substituierte Derivate von this compound. Diese Derivate können unterschiedliche pharmakologische Eigenschaften haben und werden oft untersucht, um die Struktur-Wirkungs-Beziehung synthetischer Cannabinoide zu verstehen .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

JWH 007: Die nicht deuterierte Form von JWH 007-d9, mit ähnlicher Bindungsaffinität und pharmakologischen Eigenschaften.

JWH 018: Ein weiteres synthetisches Cannabinoid mit einer ähnlichen Struktur, aber unterschiedlichen Seitenketten, was zu Variationen in der Rezeptoraffinität und Wirksamkeit führt.

AM-2201: Ein synthetisches Cannabinoid mit einer fluorierten Seitenkette, das unterschiedliche pharmakokinetische Eigenschaften bietet.

Einzigartigkeit: this compound ist einzigartig durch die Einarbeitung von Deuteriumatomen, was es zu einem idealen internen Standard für analytische Methoden macht. Die Deuteriumatome bieten einen eindeutigen Massenunterschied, der eine präzise Quantifizierung von JWH 007 in komplexen Proben ermöglicht. Diese Eigenschaft hebt this compound von anderen ähnlichen Verbindungen ab .

Wenn Sie weitere Fragen haben oder weitere Informationen benötigen, zögern Sie bitte nicht, diese zu stellen!

Biologische Aktivität

Overview

JWH 007-d9 is a deuterated analog of JWH 007, classified as a synthetic cannabinoid. It is primarily utilized in analytical chemistry as an internal standard for quantifying JWH 007 in various samples. This compound exhibits high affinity for cannabinoid receptors CB1 and CB2, making it significant in both research and forensic applications.

Target Receptors:

- CB1 Receptors: this compound binds with a Ki value of approximately 9.5 nM.

- CB2 Receptors: The binding affinity is even higher at around 2.9 nM.

Mode of Action:

As a cannabinoid receptor agonist, this compound mimics natural ligands such as anandamide and 2-arachidonoylglycerol, leading to the activation of various intracellular signaling pathways. This interaction can inhibit adenylate cyclase activity, modulate ion channels, and activate mitogen-activated protein kinases (MAPKs) .

Pharmacokinetics

This compound is likely lipophilic, which influences its bioavailability and distribution within biological systems. The compound's pharmacokinetic profile suggests that it may have prolonged effects due to its binding characteristics and potential metabolic pathways .

The biochemical properties of this compound are defined by its receptor interactions:

- Cellular Effects: Activation of cannabinoid receptors by this compound influences various cellular processes, including neurotransmitter release and modulation of pain pathways.

- Molecular Mechanism: Binding to the receptors initiates a cascade of intracellular events that alter cell function.

Research Findings

Research has demonstrated that synthetic cannabinoids like this compound exhibit distinct pharmacological profiles compared to natural cannabinoids. Studies indicate that these compounds can elicit effects similar to Δ9-tetrahydrocannabinol (Δ9-THC) in animal models, affecting behavior, locomotion, and pain response .

Case Studies

-

Animal Models:

- In studies where mice were administered JWH-018 or JWH-073 (related compounds), researchers observed dose-dependent effects consistent with CB1 receptor activation. These effects included alterations in temperature regulation and locomotor activity .

- The compounds demonstrated significant agonistic activity at both CB1 and CB2 receptors, suggesting potential therapeutic applications as well as risks associated with their use.

- Metabolic Studies:

Data Tables

| Compound | Ki (nM) | Receptor Type | Affinity Level |

|---|---|---|---|

| This compound | 9.5 | CB1 | High |

| This compound | 2.9 | CB2 | Very High |

| JWH-018 | <10 | CB1 | High |

| JWH-073 | <10 | CB2 | High |

Eigenschaften

IUPAC Name |

[2-methyl-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO/c1-3-4-9-17-26-18(2)24(22-14-7-8-16-23(22)26)25(27)21-15-10-12-19-11-5-6-13-20(19)21/h5-8,10-16H,3-4,9,17H2,1-2H3/i1D3,3D2,4D2,9D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBBNKINXTRKICJ-ZYWCKPJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CN1C(=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701016390 | |

| Record name | JWH 007-d9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1651833-48-5 | |

| Record name | JWH 007-d9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.